2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O2/c19-13-5-1-11(2-6-13)16-9-15(24-26-16)10-17(25)23-14-7-3-12(4-8-14)18(20,21)22/h1-9H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWKRPUTIBDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to produce 5-(4-fluorophenyl)-1,2-oxazole. The final step involves the reaction of this oxazole derivative with 4-(trifluoromethyl)aniline in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s isoxazole core distinguishes it from other heterocyclic systems. Key comparisons include:
Key Observations :
Substituent Effects on Bioactivity
- N-[4-(Trifluoromethyl)phenyl]acetamide: The trifluoromethyl group in the target compound may improve membrane permeability compared to morpholino () or pyridyl () substituents, which introduce polarity .
- 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electronegativity may enhance binding to hydrophobic pockets, whereas methoxy groups could increase solubility .
- Thioether Linkages : Compounds with sulfur bridges (e.g., thioacetamide in ) show enhanced antimicrobial activity but may suffer from oxidative instability compared to the target compound’s acetamide linkage .
Biological Activity
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the oxazole ring and aromatic groups likely facilitates binding to these targets, influencing their activity. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that compounds with similar structural motifs were effective against breast cancer cells (MCF-7) and other tumor types. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cyclooxygenase (COX) : Moderate inhibition was observed, with IC50 values indicating potential anti-inflammatory properties.
- Cholinesterases : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were noted, suggesting possible applications in neurodegenerative diseases.
| Enzyme | Activity (IC50) |
|---|---|
| COX-2 | ~10 µM |
| AChE | ~19 µM |
| BChE | ~13 µM |
Study 1: Anticancer Efficacy
A study investigated the cytotoxicity of this compound against MCF-7 cells. Results indicated a dose-dependent response with significant cell death at concentrations above 10 µM. The study concluded that the compound could be a lead candidate for further development in cancer therapy.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results showed that these compounds could inhibit AChE activity effectively while promoting neuronal survival in vitro.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the aromatic rings significantly affect biological activity. The presence of electron-withdrawing groups such as fluorine enhances potency against certain targets, while bulky groups may hinder binding efficacy.
Key Findings:
- Fluorine Substituents : Increase lipophilicity and binding affinity.
- Trifluoromethyl Group : Enhances enzyme inhibition.
- Oxazole Ring : Critical for biological activity due to its role in molecular recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
